BDP R6G hydrazide
Description
BDP R6G hydrazide is a borondipyrromethene (BDP) dye functionalized with a hydrazide group, enabling it to react with carbonyl-containing compounds such as aldehydes, ketones, and periodate-oxidized carbohydrates. Its absorption and emission spectra closely resemble those of rhodamine 6G (R6G), with strong fluorescence in the visible range, making it ideal for bioimaging and sensor applications . The hydrazide moiety facilitates covalent labeling via Schiff base formation, offering specificity for carbonyl groups.
Properties
Molecular Formula |
C18H18BClF2N4O |
|---|---|
Molecular Weight |
390.62 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H |
InChI Key |
QEUBCPGVPKSGMU-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+]2=C(C3=CC=CC=C3)C=CC2=CC4=CC=C(CCC(N[NH3+])=O)N41.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP R6G hydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Hydrazide Derivatives
Structural and Functional Comparison
Table 1: Key Features of BDP R6G Hydrazide vs. Other Hydrazides
Key Observations :
- Specificity : this compound outperforms steroidal and corrosion-inhibiting hydrazides in target specificity due to its designed reactivity with carbonyls .
- Spectral Properties : Unlike RBH and R6G hydrazide, BDP R6G’s boron core enhances photostability and reduces environmental sensitivity, critical for long-term imaging .
Comparison with Rhodamine-Based Hydrazides
Rhodamine derivatives like RBH and R6G hydrazide share similar applications in sensing and labeling. However:
Comparison with BDP R6G Derivatives
BDP R6G is modified into derivatives with alternative reactive groups, expanding its utility:
Q & A
Q. What are the key spectral properties of BDP R6G hydrazide, and how do they compare to rhodamine 6G (R6G)?
this compound is a borondipyrromethene (BODIPY) dye with absorption and emission spectra closely resembling R6G, making it a suitable alternative for fluorescence applications. Its absorption maxima align with R6G’s spectral profile, while its narrow emission peak (~630–650 nm) enhances detection sensitivity . Unlike R6G, this compound exhibits pH insensitivity and superior photostability due to its BODIPY core . Researchers should validate spectral overlap with experimental setups using absorbance/fluorescence spectrophotometry to ensure compatibility with existing instrumentation .
Q. What is the recommended methodology for conjugating this compound to carbonyl-containing biomolecules?
The hydrazide group in this compound reacts with aldehydes or ketones to form stable hydrazone bonds. For labeling carbohydrates, pre-treatment with sodium periodate (NaIO₄) oxidizes vicinal diols to aldehydes, enabling conjugation . Optimal reaction conditions include:
Q. How should this compound be stored to maintain stability, and what solvents are compatible?
Store lyophilized this compound at –20°C in desiccated conditions. For working solutions, dissolve in anhydrous DMF or DMSO to prevent hydrolysis of the hydrazide group. Avoid repeated freeze-thaw cycles to preserve reactivity .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in fluorescence quantum yield of this compound?
Variability may arise from residual impurities or incomplete synthesis. To mitigate:
- Purification : Perform HPLC purification using a C18 column (acetonitrile/water gradient) to isolate the dye.
- Characterization : Measure quantum yield using a reference fluorophore (e.g., fluorescein in 0.1 M NaOH) and integrate emission spectra with a calibrated spectrometer .
- Documentation : Compare lot-specific absorption/emission data provided by suppliers to in-house measurements .
Q. What experimental strategies reduce photobleaching in long-term imaging studies using this compound?
Although this compound has high photostability, prolonged illumination can degrade signal. Strategies include:
- Antifade reagents : Use commercial mounting media containing agents like n-propyl gallate.
- Controlled illumination : Limit exposure time and intensity via TIRF (total internal reflection fluorescence) or confocal microscopy with low laser power .
- Comparative testing : Benchmark against other BODIPY derivatives (e.g., BDP FL hydrazide) to identify optimal photostability for specific applications .
Q. How can specificity of this compound labeling be validated in multi-component biological systems?
To rule out nonspecific binding:
- Negative controls : Treat samples with PEG hydrazide or unmodified BODIPY dyes to assess background signal .
- Competitive assays : Pre-incubate with excess aldehyde/ketone substrates (e.g., glutaraldehyde) to block dye binding.
- Mass spectrometry : Confirm hydrazone bond formation via LC-MS/MS analysis of labeled biomolecules .
Q. What are the limitations of using this compound in multi-analyte detection systems with spectral overlap?
Spectral overlap with dyes like Cy3 or FITC can complicate multiplexing. Solutions include:
- Spectral unmixing : Use linear unmixing algorithms in imaging software to resolve overlapping emission profiles.
- SERS (surface-enhanced Raman scattering) : Pair this compound with SERS-active nanoparticles to amplify distinct vibrational signatures, bypassing fluorescence overlap .
Methodological Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
